N2-(4-ethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
This compound is a substituted 1,3,5-triazine derivative featuring a 4-ethylphenyl group at the N2 position, a 4-methoxyphenyl group at the N4 position, and a pyrrolidin-1-yl substituent at the C6 position, with a hydrochloride counterion. Its molecular formula is C23H27ClN6O (calculated molecular weight: 454.96 g/mol). The methoxy and ethyl groups contribute to its lipophilicity, while the pyrrolidine ring enhances solubility in polar solvents.
Properties
IUPAC Name |
4-N-(4-ethylphenyl)-2-N-(4-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O.ClH/c1-3-16-6-8-17(9-7-16)23-20-25-21(24-18-10-12-19(29-2)13-11-18)27-22(26-20)28-14-4-5-15-28;/h6-13H,3-5,14-15H2,1-2H3,(H2,23,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKZADOTCMTWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(4-ethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a novel compound that has garnered attention for its potential biological activities. This compound belongs to the triazine class of chemicals, which are known for their diverse pharmacological properties. The unique structural features of this compound may confer specific biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure is characterized by a triazine ring substituted with various functional groups, including ethyl and methoxy phenyl groups, and a pyrrolidine moiety. This configuration may influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 350.42 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds with triazine structures exhibit significant antimicrobial properties. Studies have shown that derivatives of triazines can effectively inhibit the growth of various bacterial strains. For instance, compounds similar to N2-(4-ethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine have demonstrated efficacy against common pathogens such as Escherichia coli and Pseudomonas aeruginosa .
Anti-inflammatory Properties
The anti-inflammatory potential of triazine derivatives has been extensively studied. Compounds with similar structures have shown to reduce inflammation markers in vitro and in vivo. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Anticancer Activity
Triazines are also being investigated for their anticancer properties. Preliminary studies suggest that certain derivatives can induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle proteins and activation of caspases .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways.
- Receptor Binding : It could bind to receptors involved in pain signaling or immune responses.
Case Studies
- Antibacterial Efficacy : In a study comparing various triazine derivatives, N2-(4-ethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antibacterial activity .
- Anti-inflammatory Effects : In animal models, administration of the compound resulted in a significant reduction in paw edema compared to control groups treated with saline .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs include derivatives with modified aryl substituents or altered heterocyclic moieties. Below is a comparative analysis based on structural features, molecular properties, and inferred pharmacological relevance:
Table 1: Structural and Molecular Comparison
Key Insights from Structural Modifications
Substituent Effects on Lipophilicity :
- The 4-ethylphenyl group in the target compound increases lipophilicity compared to the 4-ethoxyphenyl analog (). This may favor blood-brain barrier penetration but reduce aqueous solubility.
- The 4-fluorophenyl variant () introduces a strong electron-withdrawing group, likely enhancing interactions with aromatic residues in enzyme active sites.
- Heterocyclic Modifications: All analogs retain the pyrrolidin-1-yl group at C6, which is critical for solubility in polar solvents like DMSO or ethanol.
- Pharmacological Implications: The 4-methoxyphenyl group in the target compound may confer selectivity toward kinases or GPCRs due to its moderate electron-donating properties, as seen in related triazine-based inhibitors . The 3,4-dimethylphenyl analog () demonstrates how steric bulk at N2 can reduce binding affinity to certain targets, as noted in kinase inhibition assays of similar compounds.
Notes and Limitations
- Data Gaps : Physicochemical properties (e.g., melting point, logP) and detailed mechanistic studies for the target compound are absent in the provided evidence.
- Supplier Availability: The compound N2-(4-ethoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is commercially available from suppliers like TAIZHOU NOVA MEDICINE CHEMISTRY CO., LTD.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N2-(4-ethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Microwave-assisted one-pot synthesis is a common approach for structurally analogous triazine derivatives, leveraging cyanoguanidine, aromatic aldehydes, and arylamines. Optimizing solvent polarity (e.g., DMF vs. ethanol) and reaction time (typically 30–90 minutes under microwave irradiation) can enhance yields by up to 20% . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical for isolating the hydrochloride salt. Contaminants like unreacted pyrrolidine or residual solvents should be monitored using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures to confirm substituent positions and hydrogen bonding patterns, as demonstrated for similar triazine derivatives .
- NMR spectroscopy : Use - and -NMR to verify substituent integration ratios (e.g., aromatic protons from 4-ethylphenyl vs. 4-methoxyphenyl groups) and detect impurities. For example, the pyrrolidin-1-yl group should show characteristic peaks at δ 2.8–3.2 ppm .
- Mass spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H] at m/z ~510) and fragmentation patterns .
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (≥10 mM stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). The hydrochloride salt improves aqueous solubility but may precipitate in high-ionic-strength solutions.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed triazine rings) should be quantified .
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity assays (e.g., inconsistent IC50 values across studies)?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays).
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific binding to kinases or receptors, which may explain variability .
- Metabolite interference : Characterize metabolites via LC-MS/MS (e.g., demethylation of the 4-methoxyphenyl group) that may alter activity .
Q. What computational strategies can predict binding modes and selectivity for this triazine derivative?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., receptor tyrosine kinases). Key residues (e.g., ATP-binding pocket lysines) should form hydrogen bonds with the triazine core .
- MD simulations : Run 100-ns simulations in explicit solvent (AMBER force field) to assess binding stability and conformational flexibility of the pyrrolidin-1-yl group .
- QSAR modeling : Corporate substituent electronic parameters (Hammett σ values) to predict bioactivity across analogs .
Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
- Methodological Answer :
- Lipophilicity adjustment : Introduce fluorine atoms or modify the ethylphenyl group to improve logP (target range: 2–3) without compromising solubility .
- Metabolic stability : Incubate with liver microsomes (human vs. rodent) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the methoxyphenyl group). Co-administration with CYP inhibitors (e.g., ketoconazole) may extend half-life .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for dose calibration in animal models .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported cytotoxicity data across cell lines?
- Methodological Answer :
- Table 1 : Comparative cytotoxicity of analogs in select cell lines
| Cell Line | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| MCF-7 | 1.2 ± 0.3 | MTT | |
| A549 | 5.8 ± 1.1 | SRB |
- Factors : Differences in assay endpoints (MTT vs. SRB), proliferation rates, and efflux pump expression (e.g., P-gp in A549). Validate using orthogonal assays (e.g., clonogenic survival) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
